2-Methyl-7-toluidinoquinacridone
Overview
Description
2-Methyl-7-toluidinoquinacridone is an organic compound belonging to the quinacridone family. Quinacridones are known for their vibrant colors and are widely used as pigments in various applications, including paints, inks, and plastics. The compound’s chemical structure consists of a quinacridone core with a methyl group at the 2-position and a toluidino group at the 7-position, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-toluidinoquinacridone typically involves the condensation of appropriate aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps. One common method includes the reaction of 2-methyl aniline with phthalic anhydride under acidic conditions to form the intermediate, which is then cyclized and oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-toluidinoquinacridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its color and stability.
Substitution: The methyl and toluidino groups can be substituted with other functional groups to create derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve electrophilic or nucleophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinacridone derivatives with modified electronic and structural properties. These derivatives are often used to fine-tune the color and stability of pigments for specific applications .
Scientific Research Applications
2-Methyl-7-toluidinoquinacridone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the electronic properties of quinacridones and their derivatives.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: It is widely used as a pigment in paints, inks, and plastics, providing vibrant and stable colors.
Mechanism of Action
The mechanism of action of 2-Methyl-7-toluidinoquinacridone involves its interaction with molecular targets through various pathways. The compound’s electronic structure allows it to interact with light, making it an effective pigment. In biological systems, its fluorescent properties enable it to bind to specific biomolecules, facilitating imaging and detection .
Comparison with Similar Compounds
Similar Compounds
Quinacridone: The parent compound with similar structural features but without the methyl and toluidino groups.
2-Methylquinacridone: Similar to 2-Methyl-7-toluidinoquinacridone but lacks the toluidino group.
7-Toluidinoquinacridone: Similar but lacks the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both the methyl and toluidino groups, which impart distinct electronic and structural properties.
Properties
IUPAC Name |
2-methyl-7-(4-methylanilino)-10H-acridin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-13-3-6-15(7-4-13)22-16-8-10-20-18(12-16)21(24)17-11-14(2)5-9-19(17)23-20/h3-12,22H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUUEKSFWREDJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)NC4=C(C3=O)C=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425860 | |
Record name | 9(10H)-Acridinone, 2-methyl-7-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101904-53-4 | |
Record name | 2-Methyl-7-toluidinoquinacridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101904534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9(10H)-Acridinone, 2-methyl-7-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-7-TOLUIDINOQUINACRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB35YME413 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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